molecular formula C8H9F6NO2 B8204967 2,2,2-trifluoro-N-[2-(oxiran-2-yl)ethyl]-N-(2,2,2-trifluoroethyl)acetamide

2,2,2-trifluoro-N-[2-(oxiran-2-yl)ethyl]-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B8204967
M. Wt: 265.15 g/mol
InChI Key: XLPDPPCIDTVRGG-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-[2-(oxiran-2-yl)ethyl]-N-(2,2,2-trifluoroethyl)acetamide is a fluorinated organic compound that features both trifluoromethyl and epoxide functional groups

Properties

IUPAC Name

2,2,2-trifluoro-N-[2-(oxiran-2-yl)ethyl]-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F6NO2/c9-7(10,11)4-15(2-1-5-3-17-5)6(16)8(12,13)14/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPDPPCIDTVRGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCN(CC(F)(F)F)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F6NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-[2-(oxiran-2-yl)ethyl]-N-(2,2,2-trifluoroethyl)acetamide typically involves the reaction of 2,2,2-trifluoroethylamine with an epoxide-containing compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack on the epoxide ring, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production. Purification steps, such as distillation or recrystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-[2-(oxiran-2-yl)ethyl]-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxide ring can yield diols, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2,2-Trifluoro-N-[2-(oxiran-2-yl)ethyl]-N-(2,2,2-trifluoroethyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in the study of enzyme mechanisms and protein interactions.

    Industry: The compound can be used in the production of specialty materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-[2-(oxiran-2-yl)ethyl]-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with molecular targets through its functional groups. The epoxide ring can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the trifluoromethyl groups can enhance the compound’s stability and bioavailability. These interactions can modulate the activity of enzymes or other molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethylamine: A simpler compound with similar trifluoromethyl groups but lacking the epoxide functionality.

    2,2,2-Trifluoro-N,N-dimethylacetamide: Another fluorinated compound with different substituents on the nitrogen atom.

    2,2,2-Trifluoroethanol: A related compound with a hydroxyl group instead of an epoxide.

Uniqueness

2,2,2-Trifluoro-N-[2-(oxiran-2-yl)ethyl]-N-(2,2,2-trifluoroethyl)acetamide is unique due to the combination of its trifluoromethyl and epoxide functional groups. This combination imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds.

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